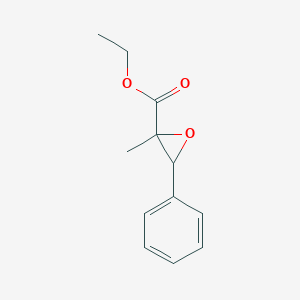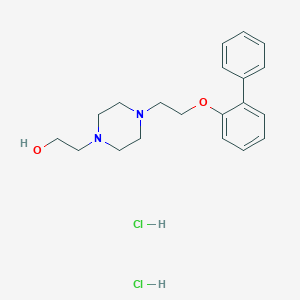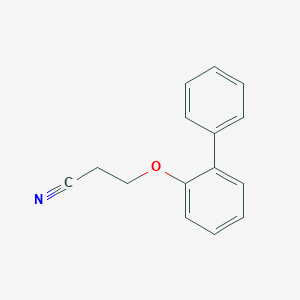
EDDP (perchlorate) (CRM)
Vue d'ensemble
Description
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate is a complex organic compound that belongs to the class of pyrrolidinium salts. This compound is characterized by its unique structure, which includes a pyrrolidinium core substituted with ethyl, methyl, and phenyl groups, and is paired with a perchlorate anion. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industrial applications.
Applications De Recherche Scientifique
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as a model compound for drug development and its evaluation for antimicrobial or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
Target of Action
EDDP (perchlorate) (CRM) is primarily a metabolite of methadone . Methadone is a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for use in patients with opioid dependency . Therefore, the primary targets of EDDP are likely to be the same opioid receptors that methadone interacts with.
Mode of Action
Methadone works by binding to the µ-opioid receptors and blocking the release of neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
EDDP is produced by N-demethylation in the liver, primarily by the cytochrome P450 (CYP) isoform 3A4 . This suggests that it is involved in the metabolic pathways associated with the liver and the CYP enzyme system.
Pharmacokinetics
Methadone is well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Given its origin as a metabolite of methadone, it may contribute to the overall analgesic and anti-addictive effects of methadone .
Action Environment
Environmental factors such as liver function, the presence of other drugs, and individual genetic variations in the CYP enzyme system can influence the action, efficacy, and stability of EDDP .
Analyse Biochimique
Biochemical Properties
The biochemical role of EDDP (perchlorate) (CRM) is primarily linked to its origin as a metabolite of methadone. It is produced by N-demethylation in the liver, primarily by the enzyme cytochrome P450 (CYP) isoform 3A4 . The activity of CYP3A4 varies widely among individuals, resulting in significantly different rates of methadone conversion to EDDP from person to person .
Molecular Mechanism
The molecular mechanism of EDDP (perchlorate) (CRM) is primarily related to its formation. It is produced by the N-demethylation of methadone, a process primarily catalyzed by the enzyme cytochrome P450 (CYP) isoform 3A4
Metabolic Pathways
EDDP (perchlorate) (CRM) is involved in the metabolic pathway of methadone. It is produced by N-demethylation in the liver, a process primarily catalyzed by the enzyme cytochrome P450 (CYP) isoform 3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate typically involves a multi-step process:
Formation of the Pyrrolidinium Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinium ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.
Substitution Reactions: Subsequent steps involve the introduction of ethyl, methyl, and phenyl groups through various substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.
Ion Pair Formation: The final step involves the pairing of the pyrrolidinium cation with the perchlorate anion. This is typically achieved by reacting the pyrrolidinium salt with perchloric acid or a perchlorate salt under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and reaction control, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinium derivatives.
Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially reduced pyrrolidinium derivatives. Substitution reactions can lead to a variety of substituted pyrrolidinium compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;chloride: Similar structure but with a different anion, which can influence its solubility and stability.
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;bromide: Another similar compound with a different halide anion, affecting its chemical properties.
Uniqueness
The unique combination of substituents in 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate imparts distinct chemical and physical properties that differentiate it from similar compounds. These properties include its specific reactivity patterns, stability, and potential biological activities, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCBMGBBWWZRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880948 | |
| Record name | 5-Ethyl-3,4-dihydro-1,2-dimethyl-4,4-diphenyl-2H-pyrrolium perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31161-17-8 | |
| Record name | 5-Ethyl-3,4-dihydro-1,2-dimethyl-4,4-diphenyl-2H-pyrrolium perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)






